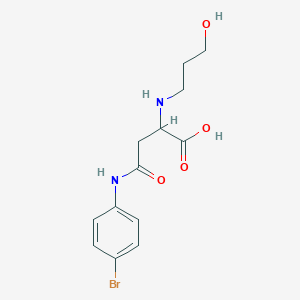

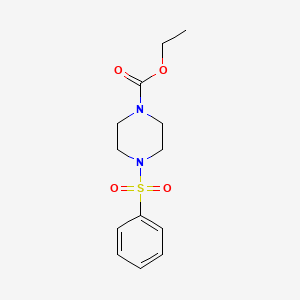

Ethyl 4-(phenylsulfonyl)piperazinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

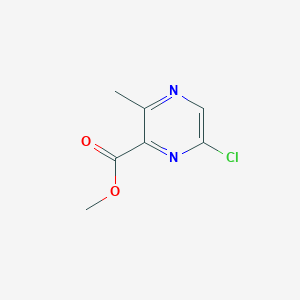

Ethyl 4-(phenylsulfonyl)piperazinecarboxylate is a chemical compound with the molecular formula C13H18N2O4S . It has an average mass of 298.358 Da and a monoisotopic mass of 298.098724 Da .

Molecular Structure Analysis

In the molecular structure of Ethyl 4-(phenylsulfonyl)piperazinecarboxylate, the piperazine ring adopts a chair conformation . The dihedral angle between the least-squares planes through the piperazine and benzene rings is 73.23 (10)° .Physical And Chemical Properties Analysis

Ethyl 4-(phenylsulfonyl)piperazinecarboxylate has physical and chemical properties such as melting point, boiling point, density, molecular formula, and molecular weight .Scientific Research Applications

Enzymatic Metabolism and Drug Development

Ethyl 4-(phenylsulfonyl)piperazinecarboxylate derivatives are explored for their potential in drug development, particularly focusing on their metabolic pathways. For example, research on Lu AA21004, a novel antidepressant, elucidates its oxidative metabolism by cytochrome P450 enzymes in human liver microsomes, highlighting the compound's transformation into various metabolites, including a benzylic alcohol and its oxidation to benzoic acid, mediated by enzymes like CYP2D6 and CYP3A4/5 (Hvenegaard et al., 2012).

Receptor Antagonism for Therapeutic Targets

Compounds structurally related to Ethyl 4-(phenylsulfonyl)piperazinecarboxylate have been developed as adenosine A2B receptor antagonists, showcasing subnanomolar affinity and high selectivity. These antagonists, such as PSB-09120 and PSB-0788, demonstrate potential therapeutic applications in diseases mediated by the A2B adenosine receptor (Borrmann et al., 2009).

Insecticide Development

Research into 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) derivatives has explored their use as novel insecticides, with specific focus on serotonin receptor agonism as a novel mode of action against parasitic nematodes. This research path offers a promising avenue for developing insecticides with unique mechanisms of action (Cai et al., 2010).

Antimicrobial and Antifungal Activities

Synthetic efforts have led to the creation of new derivatives with potential antimicrobial and antifungal activities. Compounds such as N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives exhibit significant in vitro activities against enzymes like acetylcholinesterase and butyrylcholinesterase, which are important targets for developing treatments against diseases like Alzheimer's (Khalid et al., 2014).

Water Treatment and Environmental Applications

Novel sulfonated thin-film composite nanofiltration membranes, incorporating sulfonated aromatic diamine monomers, have been researched for their efficiency in water treatment processes, particularly in dye solution treatment. These membranes demonstrate improved water flux and high rejection rates for dyes, showing the potential of related compounds in environmental applications (Liu et al., 2012).

properties

IUPAC Name |

ethyl 4-(benzenesulfonyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c1-2-19-13(16)14-8-10-15(11-9-14)20(17,18)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJAUYXLZQGTBOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(phenylsulfonyl)piperazinecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2681099.png)

![2-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2681101.png)

![[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2681104.png)

![N-cyano-4-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitroaniline](/img/structure/B2681106.png)

![methyl 6-acetyl-2-[[4-(dibutylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2681109.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2681111.png)

![[2-(4-Methylphenoxy)phenyl]sulfonyl chloride](/img/structure/B2681113.png)

![N-[4-(tetrazol-1-yl)phenyl]cyclobutanecarboxamide](/img/structure/B2681115.png)

![N-(1-adamantyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2681118.png)